molecular formula C21H21N3O5S B2740874 N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide CAS No. 1020971-53-2

N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2740874
CAS No.: 1020971-53-2
M. Wt: 427.48
InChI Key: OYTCBVBAROHIPJ-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic benzamide derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural features, which include an isoquinoline moiety and a morpholinosulfonyl group. These motifs are commonly found in molecules with diverse biological activities . Structurally related sulfonyl-substituted benzamides have been investigated for their potential therapeutic applications. Patent literature indicates that similar sulfur-substituted sulfonylaminocarboxylic acid N-arylamides have been studied for the treatment and prevention of cardiovascular diseases, including atherosclerosis, thrombosis, and angina pectoris . Furthermore, sulfonamide derivatives, in general, represent a pharmaceutically active class of compounds with documented research into a wide range of applications, such as anti-infectives, antiepileptics, and anticancer agents . The presence of the isoquinoline group is also noteworthy, as this scaffold is present in known biologically active molecules, such as the TRPV1 receptor antagonist A-425619, which has been studied for its role in relieving pathophysiological pain . Researchers can utilize this high-purity compound as a key intermediate or a building block in organic synthesis, or as a pharmacological tool for screening against various biological targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-isoquinolin-5-yl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-20-6-5-16(30(26,27)24-9-11-29-12-10-24)13-18(20)21(25)23-19-4-2-3-15-14-22-8-7-17(15)19/h2-8,13-14H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCBVBAROHIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:

    Formation of Isoquinoline Derivative: Isoquinoline is reacted with appropriate reagents to introduce the desired substituents.

    Methoxylation: Introduction of the methoxy group at the 2-position of the benzene ring.

    Sulfonylation: Attachment of the morpholin-4-ylsulfonyl group to the benzene ring.

    Amidation: Coupling of the modified benzene ring with an amine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the benzene ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Substitutions

The sulfonamide group in the target compound is a critical pharmacophore. Key analogues include:

Compound Name Substituent at Benzamide 5-Position Amide Nitrogen Substituent Molecular Formula Molecular Weight Key Features
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide Morpholin-4-ylsulfonyl Isoquinolin-5-yl C₂₂H₂₂N₃O₅S 443.49 High solubility due to morpholine
BF37389 () Pyrrolidine-1-sulfonyl Isoquinolin-5-yl C₂₁H₂₁N₃O₄S 411.47 Reduced ring strain (5-membered vs. 6-membered morpholine)
Compounds from EP 3 532 474 B1 () Trifluoromethyl, triazolopyridinyl Varied (e.g., 2-methoxy-5-(trifluoromethyl)phenyl) C₃₀H₂₈F₄N₄O₃ ~592.58 Enhanced lipophilicity from CF₃ groups

Key Observations :

  • Morpholine vs.
  • Sulfonamide vs. Trifluoromethyl Groups : Compounds in replace sulfonamide with trifluoromethyl groups, increasing hydrophobicity but reducing hydrogen-bonding capacity .

Spectral Data :

  • IR : The target compound’s morpholinylsulfonyl group would exhibit νS=O stretches near 1150–1250 cm⁻¹, similar to other sulfonamides .
  • ¹³C-NMR : The benzamide carbonyl signal typically appears at ~165–170 ppm, while morpholine carbons resonate at 45–55 ppm .

Biological Activity

N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a complex structure that includes an isoquinoline moiety and a morpholine sulfonamide group, both of which are known for their biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C21H21N3O5S
Molecular Weight 413.47 g/mol
Chemical Class Benzamide derivative, Sulfonamide

This compound is classified as a benzamide derivative due to the presence of the benzamide functional group and as a sulfonamide due to the sulfonamide group (-SO2NH2), which is commonly associated with antibacterial and antitumor properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in cancer therapy. The compound may inhibit anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancerous cells.

Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • U-87 MG (glioblastoma)
  • KB (oral cancer)

In vitro studies using MTT assays have demonstrated that this compound can effectively reduce cell viability in these cancer cell lines .

Anticancer Activity

A study focused on related compounds demonstrated their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The lead compound from this research exhibited potent antiproliferative activity and was tested in an established nude mice U-87 MG xenograft model, showing significant tumor growth inhibition .

Structure–Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the isoquinoline and morpholine moieties can significantly impact biological activity. For instance, variations in substituents at the 2-position of the benzene ring have been shown to enhance or diminish potency against specific cancer types .

Analytical Methods

To confirm the structure and purity of this compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High Performance Liquid Chromatography (HPLC)

These methods allow for detailed characterization of the compound and its metabolites, ensuring reliable data for further research.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:

  • Sulfonylation : Introducing the morpholinosulfonyl group to a benzamide precursor using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Coupling Reactions : Amide bond formation between the isoquinoline amine and the sulfonylated benzoyl chloride, often using coupling agents like EDCI/HOBt in DMF .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Solvent choice (e.g., DMF for solubility), temperature control, and stoichiometric ratios (e.g., 1.2 equivalents of morpholine sulfonyl chloride) are critical for high yields .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy at δ 3.8 ppm, morpholine protons at δ 3.4–3.6 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 443.12) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HCT-116, A2780) with IC50_{50} calculations .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived coupling constants with X-ray bond distances to identify discrepancies (e.g., torsional strain in the morpholine ring) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict optimized geometries and compare with experimental data .
  • Dynamic NMR : Variable-temperature studies to detect conformational flexibility .

Q. What strategies improve the compound’s bioavailability in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the methoxy position to enhance solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Metabolic Stability Assays : Liver microsome studies (human/rat) identify vulnerable sites (e.g., sulfonamide hydrolysis) .

Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced potency?

  • Methodological Answer :

  • Key Modifications :
  • Replace isoquinoline with quinoline to test π-π stacking effects .
  • Vary sulfonyl substituents (e.g., piperidine vs. morpholine) to alter hydrophobicity .
  • 3D-QSAR Models : CoMFA/CoMSIA analyses correlate substituent properties (e.g., logP, polar surface area) with IC50_{50} values .

Q. What experimental approaches address low reproducibility in biological assays?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat cells with identical serum batches and passage numbers .
  • Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation assays .
  • Positive Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

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